molecular formula C13H12O2 B082536 1-Naphthylmethyl acetate CAS No. 13098-88-9

1-Naphthylmethyl acetate

Cat. No.: B082536
CAS No.: 13098-88-9
M. Wt: 200.23 g/mol
InChI Key: DLZJIFRRPVEMAK-UHFFFAOYSA-N
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Description

1-Naphthylmethyl acetate (CAS: 830-81-9) is an organic ester derived from 1-naphthylmethanol and acetic acid. It features a naphthalene ring substituted with a methyl acetate group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis and agrochemical research. Its structure enables participation in reactions such as ester hydrolysis, nucleophilic substitutions, and cycloadditions, making it valuable for constructing complex molecules like pharmaceuticals or polymers .

Properties

CAS No.

13098-88-9

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

naphthalen-1-ylmethyl acetate

InChI

InChI=1S/C13H12O2/c1-10(14)15-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3

InChI Key

DLZJIFRRPVEMAK-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(=O)OCC1=CC=CC2=CC=CC=C21

Other CAS No.

13098-88-9

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 1-Naphthylmethyl Acetate and Analogous Esters

Compound Name CAS Number Molecular Formula Molecular Weight Density (g/mL) Key Applications
1-Naphthylmethyl Acetate 830-81-9 C₁₃H₁₂O₂ 200.23 1.142* Synthetic intermediate, agrochemicals
Methyl 1-Naphthaleneacetate 2876-78-0 C₁₃H₁₂O₂ 200.23 1.142 Plant growth regulation, polymer synthesis
Ethyl 1-Naphthaleneacetate 2122-70-5 C₁₄H₁₄O₂ 214.26 N/A Agrochemical formulations
1-Naphthyl Propionate 72165-56-1 C₁₄H₁₂O₂ 214.25 N/A Fragrance industry, organic synthesis
1-Naphthyl Butyrate 959292-22-9 C₁₅H₁₄O₂ 228.27 N/A Specialty chemicals, plasticizers

*Data extrapolated from Methyl 1-Naphthaleneacetate due to structural similarity .

Key Observations:

  • Molecular Weight Trends : Increasing ester chain length (methyl → ethyl → propionate → butyrate) correlates with higher molecular weights.
  • Applications : Methyl and ethyl derivatives are widely used in agrochemicals, while longer-chain esters (e.g., propionate, butyrate) are employed in fragrances and specialty materials .

Positional Isomers: 1-Naphthyl vs. 2-Naphthyl Esters

Table 2: Comparison of 1-Naphthyl and 2-Naphthyl Acetates

Property 1-Naphthyl Acetate 2-Naphthyl Acetate
Melting Point 44–47°C 52–55°C
Reactivity Higher electrophilicity Lower electrophilicity
Spectral Shifts (¹³C NMR) δ 165.8 (C=O) δ 166.2 (C=O)
Applications Polymer crosslinking agents Dye intermediates, UV stabilizers

The 1-naphthyl isomer exhibits greater reactivity in electrophilic aromatic substitution due to steric and electronic effects, while the 2-naphthyl isomer is more thermally stable, favoring applications in materials science .

Derivatives with Additional Functional Groups

  • 1-Cinnamyl-3-(1-naphthylmethyl)uracil (CAS: Not specified): Combines uracil and cinnamyl moieties with 1-naphthylmethyl acetate.
  • N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide: A photoluminescent compound used in unimolecular exciplex studies, highlighting the versatility of naphthylmethyl esters in advanced materials .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Naphthylmethyl acetate, and how do they influence experimental handling?

  • Answer : Critical properties include its solid crystalline form (white to light yellow), solubility in water (freely soluble), ethanol (slightly soluble), and acetone (practically insoluble), and a dynamic viscosity of 4.0–6.0 cP (50 g/L, 25°C) . These properties dictate solvent selection for reactions (e.g., aqueous systems for dissolution, ethanol for limited solubility studies) and storage conditions (protected from moisture to prevent hydrolysis). Handling requires fume hood use due to potential respiratory irritation .

Q. What synthetic routes and characterization methods are commonly used for 1-Naphthylmethyl acetate?

  • Answer : Synthesis typically involves esterification of 1-naphthol with acetyl chloride under acidic catalysis. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography (GC) for purity (>99%), and mass spectrometry (MS) to verify molecular weight (C₁₂H₁₀O₂, 186.21 g/mol) . Melting point analysis and Reaxys-RN (2046403) cross-referencing ensure batch consistency .

Advanced Research Questions

Q. How should researchers design toxicity studies for 1-Naphthylmethyl acetate in mammalian models?

  • Answer : Follow OECD guidelines for acute toxicity, using nonlinear white mice (e.g., intraperitoneal or oral routes) to determine median lethal dose (LD₅₀). Monitor systemic effects (hepatic, renal, respiratory) and histopathological changes post-exposure. Include control groups and dose-response curves (e.g., 10–1000 mg/kg) . Route-specific protocols (inhalation, dermal) require aerosolization studies or patch tests, respectively .

Q. How can discrepancies in toxicological data for 1-Naphthylmethyl acetate be resolved?

  • Answer : Contradictions in LD₅₀ values or metabolic outcomes may arise from differences in species sensitivity (e.g., mice vs. rats) or exposure duration. Apply meta-analysis frameworks to harmonize data, weighting studies by sample size and methodology rigor (e.g., GLP compliance). Validate findings using in vitro hepatocyte assays to isolate species-specific metabolic pathways .

Q. What analytical techniques optimize quantification of 1-Naphthylmethyl acetate in biological matrices?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 328 nm) achieves nanogram-level sensitivity in plasma or tissue homogenates. Solid-phase extraction (SPE) using C18 columns improves recovery rates. For metabolic profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Q. What challenges arise in studying the metabolic pathways of 1-Naphthylmethyl acetate?

  • Answer : Key challenges include:

  • Instability of intermediates : Use cryopreservation (-80°C) to stabilize reactive metabolites like 1-naphthylmethanol .
  • Enzyme specificity : Cytochrome P450 isoforms (CYP1A2, CYP2E1) may exhibit species-dependent activity, requiring humanized mouse models or microsomal assays .
  • Matrix effects : Suppress interference in MS/MS by optimizing ionization parameters (e.g., ESI+ mode) and using isotope-labeled internal standards .

Methodological Considerations

  • Toxicological Data Interpretation : Cross-reference Registry of Toxic Effects of Chemical Substances (RTECS) and NITE databases for hazard classification .
  • Solubility Optimization : For in vivo studies, use co-solvents like polyethylene glycol (PEG-400) to enhance bioavailability while avoiding organic solvents that alter toxicity profiles .
  • Regulatory Compliance : Adhere to GHS labeling (e.g., H319: eye irritation) and IATA transport regulations for hazardous materials .

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